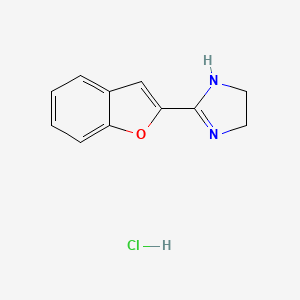
(5-Methyl-3-pyridinyl)methyl Rupatadine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methyl-3-pyridinyl)methyl Rupatadine is a chemical compound with the molecular formula C33H34ClN4 and a molecular weight of 522.1 g/mol . It is a derivative of Rupatadine, a medication commonly used to treat allergic rhinitis and urticaria. This compound is not used directly as a medication but serves as a crucial intermediate in the synthesis of Rupatadine.
Métodos De Preparación
The synthesis of (5-Methyl-3-pyridinyl)methyl Rupatadine involves several steps, including the formation of the pyridinium moiety and the incorporation of the piperidinyl and benzo cyclohepta pyridinylidene groups . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield . Industrial production methods focus on optimizing these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
(5-Methyl-3-pyridinyl)methyl Rupatadine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed depend on the type of reaction and the specific reagents used .
Aplicaciones Científicas De Investigación
(5-Methyl-3-pyridinyl)methyl Rupatadine is primarily used in scientific research as an intermediate in the synthesis of Rupatadine. Its applications extend to:
Chemistry: Studying the synthesis and optimization of antihistamine drugs.
Biology: Investigating the biological activity and interactions of antihistamine compounds.
Medicine: Developing new formulations and delivery methods for antihistamine medications.
Industry: Producing high-purity intermediates for pharmaceutical manufacturing.
Mecanismo De Acción
The mechanism of action of (5-Methyl-3-pyridinyl)methyl Rupatadine involves its role as an intermediate in the synthesis of Rupatadine. Rupatadine acts as a dual antagonist of histamine H1 receptors and platelet-activating factor (PAF) receptors . By blocking these receptors, Rupatadine prevents the actions of histamine and PAF, reducing allergic symptoms such as nasal congestion, itching, and hives .
Comparación Con Compuestos Similares
(5-Methyl-3-pyridinyl)methyl Rupatadine is unique due to its specific structure and role in the synthesis of Rupatadine. Similar compounds include:
Rupatadine N-Oxide: An oxidized derivative of Rupatadine.
Rupatadine Dimer: A dimeric form of Rupatadine.
Rupatadine EP Impurity C: An impurity found in Rupatadine.
These compounds share structural similarities but differ in their chemical properties and roles in pharmaceutical applications .
Propiedades
Número CAS |
1422960-88-0 |
|---|---|
Fórmula molecular |
C33H34ClN4+ |
Peso molecular |
522.1 g/mol |
Nombre IUPAC |
13-chloro-2-[1-[[5-methyl-1-[(5-methylpyridin-3-yl)methyl]pyridin-1-ium-3-yl]methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
InChI |
InChI=1S/C33H34ClN4/c1-23-14-25(18-35-17-23)20-38-19-24(2)15-26(22-38)21-37-12-9-27(10-13-37)32-31-8-7-30(34)16-29(31)6-5-28-4-3-11-36-33(28)32/h3-4,7-8,11,14-19,22H,5-6,9-10,12-13,20-21H2,1-2H3/q+1 |
Clave InChI |
PWKRNMKZGWGSDV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CN=C1)C[N+]2=CC(=CC(=C2)CN3CCC(=C4C5=C(CCC6=C4N=CC=C6)C=C(C=C5)Cl)CC3)C |
SMILES canónico |
CC1=CC(=CN=C1)C[N+]2=CC(=CC(=C2)CN3CCC(=C4C5=C(CCC6=C4N=CC=C6)C=C(C=C5)Cl)CC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



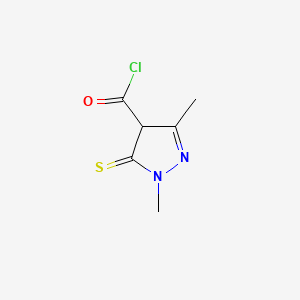
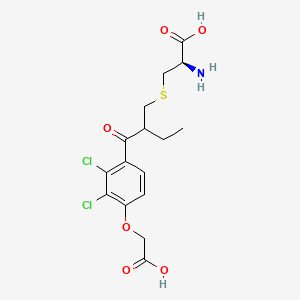
![1-Methoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B584806.png)
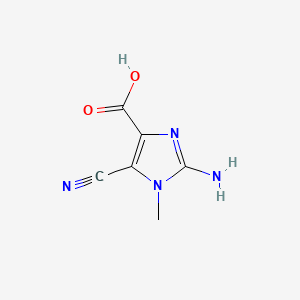
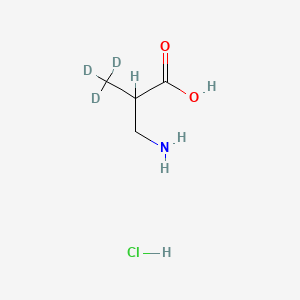
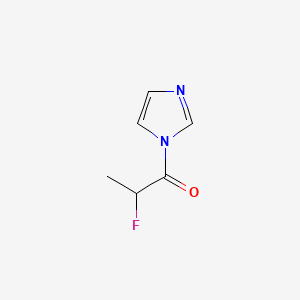
![2-Acetyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B584816.png)

